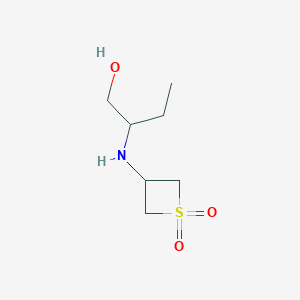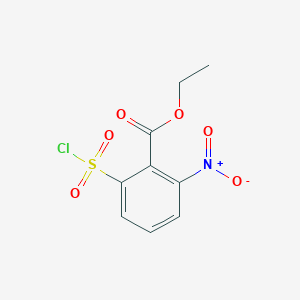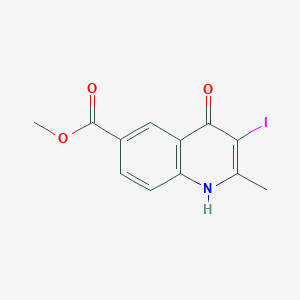
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylic ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-((4-methylbenzyl)oxy)benzoic acid or 4-((4-methylbenzyl)oxy)benzaldehyde.
Reduction: Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl benzoate: Similar structure but lacks the 4-methylbenzyl ether moiety.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ester linkage.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a carboxylic acid group instead of the ester linkage.
Uniqueness
Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C18H16O3 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3 |
Clave InChI |
PZBOQNHYIXCFRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)



![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)




